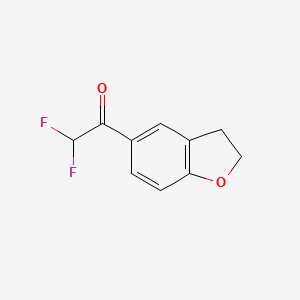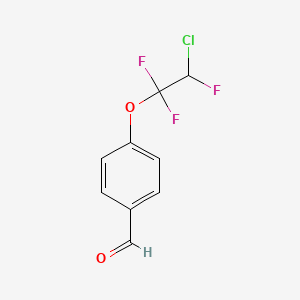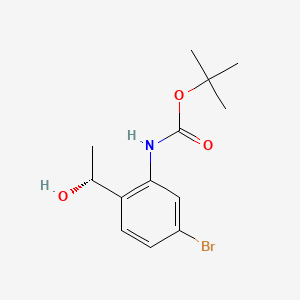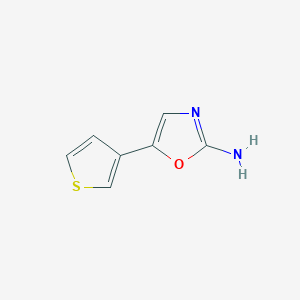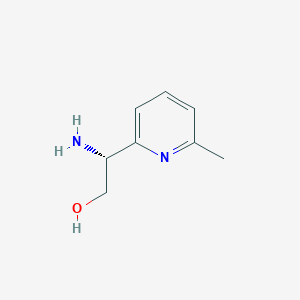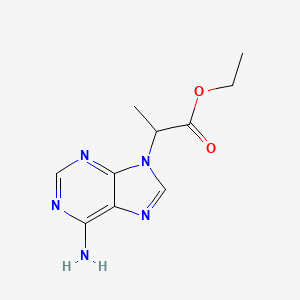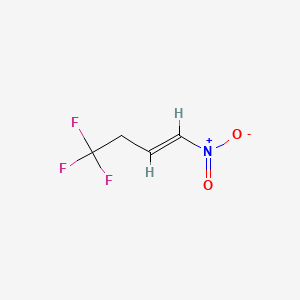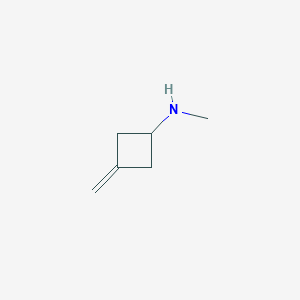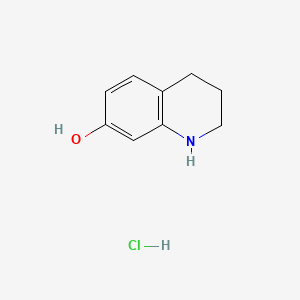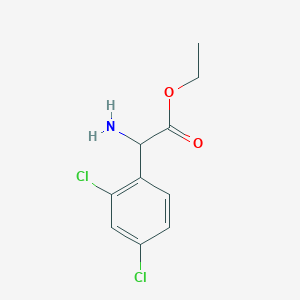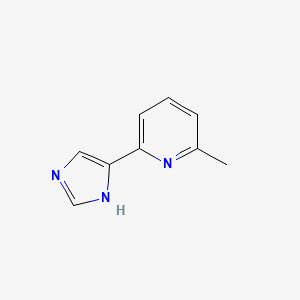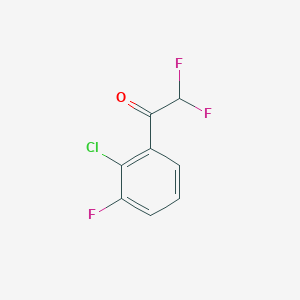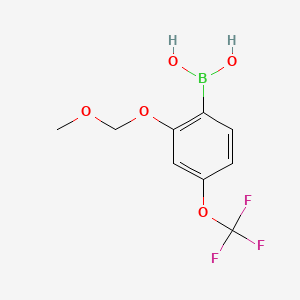
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of both methoxymethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a boronic acid functional group. These structural elements make it a valuable building block for various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable phenyl precursor and perform sequential reactions to introduce the desired substituents For example, the methoxymethoxy group can be introduced via a methoxymethylation reaction, while the trifluoromethoxy group can be added using a trifluoromethylation reaction
Industrial Production Methods
Industrial production of (2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield the corresponding methoxy compound.
Substitution: The methoxymethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed for the reduction of the trifluoromethoxy group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the methoxymethoxy group.
Major Products Formed
The major products formed from these reactions include phenols, methoxy derivatives, and various substituted phenylboronic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is explored for its potential as a molecular probe in biological studies, particularly in the detection of biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of boron-containing drugs.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, which can influence its biological activity and pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Trifluoromethoxyphenylboronic acid: Similar in structure but lacks the methoxymethoxy group.
2-Fluoro-5-(trifluoromethoxy)phenylboronic acid: Contains a fluorine atom instead of the methoxymethoxy group.
3-Methoxyphenylboronic acid: Lacks the trifluoromethoxy group and has a different substitution pattern.
Uniqueness
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both methoxymethoxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H10BF3O5 |
|---|---|
Molekulargewicht |
265.98 g/mol |
IUPAC-Name |
[2-(methoxymethoxy)-4-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O5/c1-16-5-17-8-4-6(18-9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3 |
InChI-Schlüssel |
ZIXGPKOGKHSXKP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OCOC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


